Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate
CAS No.: 1365272-32-7
Cat. No.: VC0170431
Molecular Formula: C15H12F2O3
Molecular Weight: 278.255
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1365272-32-7 |
|---|---|
| Molecular Formula | C15H12F2O3 |
| Molecular Weight | 278.255 |
| IUPAC Name | methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate |
| Standard InChI | InChI=1S/C15H12F2O3/c1-19-14-6-4-10(16)8-12(14)9-3-5-11(13(17)7-9)15(18)20-2/h3-8H,1-2H3 |
| Standard InChI Key | IKPFZGSKLLCAEN-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)C(=O)OC)F |
Introduction
Chemical Identity and Structural Characteristics
Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is a fluorinated biphenyl derivative with precisely positioned functional groups that contribute to its distinctive chemical behavior. The compound is characterized by the following identifiers and properties:
Basic Identification
The compound is formally identified by several parameters that establish its unique chemical identity:
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IUPAC Name: methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate
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Alternative Names: Methyl 3,5'-difluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylate; [1,1'-Biphenyl]-4-carboxylic acid, 3,5'-difluoro-2'-methoxy-, methyl ester
Structural Features
The molecular structure of methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate consists of several key elements that define its chemical nature:
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A biphenyl core structure (two interconnected benzene rings)
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Two fluorine atoms: one at position 2 of the benzoic acid moiety and another at position 5 of the methoxyphenyl group
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A methoxy group (-OCH3) at position 2 of one phenyl ring
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A methyl ester group (-COOCH3) connected to the second phenyl ring
These structural features create a molecule with an asymmetric electron distribution, resulting in unique chemical reactivity and physical properties. The presence of fluorine atoms is particularly significant, as they impart enhanced stability, lipophilicity, and potential biological activity to the compound .
Chemical Properties
The chemical properties of methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate are largely determined by its structural elements, particularly the fluorine substituents and functional groups.
Physical Properties
Based on its molecular structure and similar compounds, methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is expected to exhibit the following physical characteristics:
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Appearance: Likely a crystalline solid at room temperature
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Electronic Properties: The fluorine atoms create electron-withdrawing effects, influencing the compound's reactivity
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Lipophilicity: The presence of fluorine typically enhances lipophilicity, improving membrane permeability in biological systems
Spectroscopic Identifiers
The compound has several important spectroscopic identifiers that are crucial for analytical purposes:
These identifiers provide standardized methods for representing the compound's structure in chemical databases and literature.
Applications and Research Significance
The structural features of methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate suggest several potential applications across multiple fields.
Pharmaceutical Applications
Fluorinated aromatic compounds like methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate have significant potential in pharmaceutical development:
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As building blocks for drug candidates, particularly those targeting the central nervous system due to enhanced lipophilicity
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As possible bioisosteres in medicinal chemistry, leveraging fluorine's unique properties
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In the development of prodrugs, similar to approaches used with other fluorinated compounds
The presence of fluorine atoms can significantly alter the pharmacokinetics and pharmacodynamics of drug molecules by affecting lipophilicity, metabolic stability, and binding affinity to target proteins.
Material Science Applications
Fluorinated aromatic esters have valuable applications in material science due to their unique electronic properties:
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Development of advanced materials with enhanced thermal stability
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Creation of specialty polymers with unique surface properties
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Applications in liquid crystals and electronic materials
The biphenyl core combined with fluorine substituents creates a structural framework with potential applications in materials requiring specific electronic or photophysical properties.
Comparative Analysis
To better understand the significance of methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate, it is valuable to compare it with structurally related compounds.
Comparison with Related Compounds
Table 1: Comparative Analysis of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|---|
| Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate | 1365272-32-7 | C15H12F2O3 | 278.25 g/mol | Two fluorine atoms: positions 2 and 5' |
| Methyl 4-(5-fluoro-2-methoxyphenyl)benzoate | 1355246-83-1 | C15H13FO3 | 260.26 g/mol | Single fluorine atom at position 5' |
| 4-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid | 1183105-92-1 | C14H10F2O2 | 248.22 g/mol | Carboxylic acid instead of methyl ester; methyl instead of methoxy group |
This comparison highlights how subtle structural modifications—such as the number and position of fluorine atoms or the nature of functional groups—can significantly affect the physical properties and potential applications of these compounds .
Structure-Property Relationships
The presence of the second fluorine atom in methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate, compared to the mono-fluorinated analog (methyl 4-(5-fluoro-2-methoxyphenyl)benzoate), is expected to:
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Further increase metabolic stability by blocking potential sites of oxidative metabolism
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Enhance lipophilicity and membrane permeability
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Potentially alter crystal packing and solid-state properties
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Modify the electronic distribution, affecting reactivity patterns
These structure-property relationships are crucial considerations in the rational design of fluorinated compounds for specific applications.
Current Research Context
Research Significance
The development and study of compounds like methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate reflect broader trends in organofluorine chemistry and its applications:
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Increasing interest in fluorinated building blocks for pharmaceutical development
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Exploration of structure-activity relationships in fluorinated aromatic compounds
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Development of more efficient synthetic methodologies for complex fluorinated structures
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Investigation of novel applications in materials science and beyond
Fluorinated compounds continue to attract significant research attention due to their unique properties and diverse applications across multiple disciplines.
Future Research Directions
Several promising research directions could further explore the properties and applications of methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate:
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Optimization of synthetic routes to improve yield and sustainability
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Detailed investigation of physical properties, including spectroscopic characterization
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Exploration of potential biological activities and structure-activity relationships
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Development of structure-based design principles for related fluorinated compounds
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Investigation of applications in advanced materials or as synthetic intermediates
Such research would contribute to the broader understanding of fluorinated aromatics and expand their practical applications.
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